molecular formula C8H3BrF3NO B15202724 4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole

4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole

Cat. No.: B15202724
M. Wt: 266.01 g/mol
InChI Key: NIFVANHIAGKCSH-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole is a heterocyclic aromatic compound that contains both bromine and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromo-2-nitrophenol with trifluoroacetic anhydride, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic aromatic substitution: The benzoxazole ring can participate in reactions with electrophiles, leading to substitution at the available positions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Electrophilic aromatic substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation might produce a quinone derivative.

Scientific Research Applications

4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Agrochemicals: It can be used in the synthesis of pesticides and herbicides due to its bioactive properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,3-benzoxazole: Lacks the trifluoromethyl group, which may result in different reactivity and applications.

    6-(Trifluoromethyl)-1,3-benzoxazole:

Uniqueness

4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C8H3BrF3NO

Molecular Weight

266.01 g/mol

IUPAC Name

4-bromo-6-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H3BrF3NO/c9-5-1-4(8(10,11)12)2-6-7(5)13-3-14-6/h1-3H

InChI Key

NIFVANHIAGKCSH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC=N2)Br)C(F)(F)F

Origin of Product

United States

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